molecular formula C8H8ClNO2 B1357888 Methyl 4-chloro-6-methylnicotinate CAS No. 886372-05-0

Methyl 4-chloro-6-methylnicotinate

Cat. No. B1357888
M. Wt: 185.61 g/mol
InChI Key: VAKBQHRUUZLSLW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as METHYL 4-CHLORO-6-METHYLNICOTINATE, METHYL 4-CHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE, and 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER .


Synthesis Analysis

The synthesis of Methyl 4-chloro-6-methylnicotinate can be achieved from 2-Chloro-6-methylnicotinic acid and Iodomethane . A recent paper also mentions the use of liquid chromatography-mass spectrometry (LCMS) for the analysis of this compound .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-chloro-6-methylpyridine-3-carboxylate . The InChI code is 1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 and the InChI key is BQVXASUNSLLUGY-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Methyl 4-chloro-6-methylnicotinate .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 4-chloro-6-methylnicotinate is 185.61 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 39.2 Ų .

Scientific Research Applications

Synthesis of Antagonists and Agonists

  • Methyl 4-chloro-6-methylnicotinate has been used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was key to supporting preclinical and clinical studies (Andersen et al., 2013).

Organic and Medicinal Chemistry

  • It plays a role in the synthesis of various organic compounds. For example, the reaction of nicotine N-oxide with methylmagnesium bromide produces 2- and 6-methylnicotine (Secor et al., 1981).
  • The compound is involved in supramolecular assembly of silver(I) coordination compounds. These complexes exhibit a range of structures, influenced by the protonation of the nicotinic acid ligand (Aakeröy & Beatty, 1999).

Pest Management

  • Methyl isonicotinate, a compound related to Methyl 4-chloro-6-methylnicotinate, has been studied extensively as a non-pheromone semiochemical for thrips pest management. It shows potential in various strategies such as mass trapping and lure-and-kill methods (Teulon et al., 2017).

Biotransformation and Microbial Production

  • The enzymatic activity of certain bacterial strains can be used for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, such as 2-hydroxy-6-chloronicotinic acid, utilizing compounds like 6-methylnicotinate (Tinschert et al., 2000).

Photocatalytic Degradation Studies

  • Studies on photocatalytic degradation of commercial dyes using different photocatalysts involve compounds like Methyl 4-chloro-6-methylnicotinate (Kansal et al., 2007).

Chemical and Biological Stability

  • Its chemical and biological stability in solution has been a focus in studies, facilitating its use in clinical applications. For instance, the stability of methylnicotinate in aqueous solution has been assessed (Ross & Katzman, 2008).

Antimicrobial Studies

  • Transition metal complexes of related compounds like 2-Hydroxy-6-methylnicotinic acid have been studied for their antibacterial properties against various bacteria (Verma & Bhojak, 2018).

Safety And Hazards

The safety information available indicates that Methyl 4-chloro-6-methylnicotinate should be handled with caution. The compound is marked with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 4-chloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBQHRUUZLSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609404
Record name Methyl 4-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-methylnicotinate

CAS RN

886372-05-0
Record name 3-Pyridinecarboxylic acid, 4-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4,6-dichloronicotinate (2.0 g, 9.71 mmol) in 1,4-dioxane (30 mL) and water (1.5 mL), trimethylboroxine (0.731 g, 5.82 mmol), PdCl2(dppf)-CH2Cl2 (0.396 g, 0.485 mmol) and Cs2CO3 (9.49 g, 29.1 mmol) was degassed with argon for 15 min then heated to 110° C. for 16 h. After cooling, the solution was diluted with water (100 mL) and extracted with ethyl acetate (150 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel chromatography (20% EtOAc in pet. ether) to afford methyl 4-chloro-6-methylnicotinate (0.1 g, 0.539 mmol, 22% yield) as a yellow oil. LCMS (ESI) m/e 186.0 [(M+H)+, calcd for C8H9ClNO2 186.02]; LC/MS retention time (Method E): tR=1.75 min. 1H NMR (400 MHz, CDCl3) δ 8.94 (s, 1H), 7.27 (s, 1H), 3.95 (s, 3H), 2.58 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.731 g
Type
reactant
Reaction Step One
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.396 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4,6-dichloronicotinate (3.00 g, 14.56 mmol) and trimethylboroxine (1.097 g, 8.74 mmol) in 1,4-dioxane (70 mL) and water (7 mL) was added cesium carbonate (14.23 g, 43.7 mmol). The mixture was degassed with argon over a period of 5 minutes. PdCl2(dppf)-CH2Cl2 adduct (1.189 g, 1.456 mmol) was added and the reaction mixture was heated to 110° C. for 16 h. The reaction mixture was cooled to room temperature, diluted with water (100 mL) and extracted with ethyl acetate (200 mL). The organic phase was washed with brine (2×100 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue obtained was purified by silica gel chromatography using ethyl acetate-petroleum ether mixture to afford methyl 4-chloro-6-methylnicotinate (700 mg, 2.87 mmol, 20% yield) as a yellow liquid. LC/MS (ESI) m/e 186.0 [(M+H)+, calcd for C8H9ClNO2 185.6]; LC/MS retention time (Method I) tR=1.79 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.097 g
Type
reactant
Reaction Step One
Quantity
14.23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.189 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Luo, L Chen, S Jacutin-Porte, CR Burton… - Selective and Brain … - papers.ssrn.com
In our continuing efforts to explore SAR around the previously reported isonicotinamide chemotype as a novel class of potent GSK3 inhibitors, some analogs were found to retain the …
Number of citations: 0 papers.ssrn.com

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